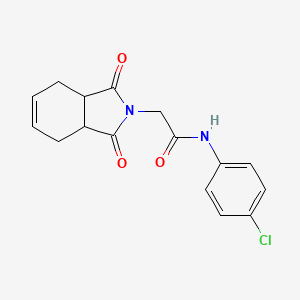

N-(4-chlorophenyl)-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide

Description

N-(4-chlorophenyl)-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-dioxo-3a,4,7,7a-tetrahydroisoindole (isoindol-dione) core linked to a 4-chlorophenyl group via an acetamide bridge. This structure imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s reactivity and applications are influenced by its electron-withdrawing chloro substituent, hydrogen-bonding amide group, and conjugated isoindol-dione system.

Properties

Molecular Formula |

C16H15ClN2O3 |

|---|---|

Molecular Weight |

318.75 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide |

InChI |

InChI=1S/C16H15ClN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-2,5-8,12-13H,3-4,9H2,(H,18,20) |

InChI Key |

ZXXGOPZHCDRFBS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide typically involves the following steps:

Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorinated phenyl derivative is introduced.

Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoindole moiety.

Reduction: Reduction reactions could target the carbonyl groups within the molecule.

Substitution: The chlorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of N-(4-chlorophenyl)-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide typically involves several key steps:

- Formation of the Isoindole Core : This can be achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Chlorophenyl Group : Often involves nucleophilic substitution reactions.

- Acetylation : The final step involves the acetylation of the intermediate to form the acetamide group.

In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact through green chemistry principles and continuous flow reactor technologies .

3.1. Medicinal Chemistry

This compound has shown promise in the following areas:

- Antitumor Activity : Similar compounds have exhibited potential antitumor properties due to their ability to interfere with cancer cell proliferation .

- Neurological Disorders : The structure suggests possible interactions with neurotransmitter systems, potentially aiding in the treatment of conditions like anxiety or depression .

3.2. Molecular Docking Studies

Recent studies have utilized molecular docking techniques to predict the binding affinity of this compound with various biological targets. These studies suggest that it may act as a selective modulator for certain receptors involved in neurological pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-[1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]methyl-N-phenylacetamide | Hexahydroisoindole core; phenylacetamide group | Potential antitumor activity |

| 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dichlorophenyl)acetamide | Halogenated aryl rings; acetamide group | Herbicidal properties |

| Pyraclostrobin | Strobilurin class; contains a methoxy group | Fungicidal properties; used in agriculture |

This table illustrates the distinctiveness of this compound in terms of its specific combination of functional groups that may confer unique biological activities not fully explored yet .

Future Directions and Research Opportunities

The ongoing research into this compound indicates several promising avenues:

- Optimization of Biological Activity : Further structure-activity relationship studies could enhance its efficacy as a therapeutic agent.

- Exploration of New Therapeutic Targets : Investigating its effects on different molecular targets could expand its applications beyond current knowledge.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Bromo-2-methylphenyl)-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide ()

- Structural Difference : Replaces the 4-chlorophenyl group with a 4-bromo-2-methylphenyl moiety.

- The methyl group at the 2-position introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets compared to the unsubstituted 4-chlorophenyl variant.

- Applications : Likely prioritized for heavy-atom derivatization in crystallography or radioimaging due to bromine’s utility in these fields.

2-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(2-methylsulfanylphenyl)acetamide ()

- Structural Difference : Substitutes 4-chlorophenyl with a 2-methylsulfanylphenyl group.

- Impact :

- The methylsulfanyl (–SCH3) group enhances lipophilicity (logP) and may modulate redox activity due to sulfur’s nucleophilic character.

- Reduced electron-withdrawing effects compared to chlorine, altering electronic distribution in the acetamide linkage.

- Applications: Potential use in prodrug design due to sulfur’s susceptibility to oxidative activation.

Core Structure Modifications

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Structural Difference : Replaces isoindol-dione with a pyrazolone core and introduces dichlorophenyl and phenyl substituents.

- Impact: The pyrazolone core introduces additional hydrogen-bonding sites (N–H and C=O) and conformational flexibility.

- Crystallographic Insights : Asymmetric unit analysis reveals three distinct conformers with dihedral angles between dichlorophenyl and pyrazolone rings (54.8°–77.5°), highlighting structural adaptability .

N-Cyclohexyl-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide ()

- Structural Difference : Replaces 4-chlorophenyl with a cyclohexyl group.

- Impact :

- Cyclohexyl substituent increases hydrophobicity, improving membrane permeability but reducing solubility.

- Loss of aromatic interactions may diminish binding to aromatic enzyme pockets.

Functional Group Additions

2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide ()

- Structural Difference: Incorporates an acryloylphenoxy group and diphenylacetamide.

- Impact: The acryloyl group introduces π-conjugation, enhancing UV absorption and photostability.

- Applications : Likely explored as a photosensitizer or polymer precursor due to extended conjugation.

N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide ()

- Structural Difference: Features a pyrazoloquinoxaline core instead of isoindol-dione.

- Biological Activity : Exhibits potent MAO-A inhibition (IC50 = 0.028 mM) with 50-fold selectivity over MAO-B .

- Key Insight : The 4-chlorophenyl group in both compounds likely enhances target engagement through hydrophobic and halogen-bonding interactions.

Triazole-Benzothiazole Acetamide Derivatives ()

- Structural Difference : Triazole and benzothiazole moieties replace isoindol-dione.

- Biological Activity : Demonstrated dual inhibition of AChE and BChE, relevant for Alzheimer’s disease .

- Comparison : The isoindol-dione core in the target compound may offer better metabolic stability than triazole-based analogs.

Biological Activity

N-(4-chlorophenyl)-2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C₁₄H₁₃ClN₂O₃

- Molecular Weight : 288.72 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its components.

Structural Representation

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : The compound shows significant antimicrobial effects against various bacterial strains. Studies have demonstrated its ability to inhibit the growth of pathogenic bacteria and fungi by disrupting cellular processes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It appears to interfere with specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies have provided insights into the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer potential, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathway activation.

Case Study 3: Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.